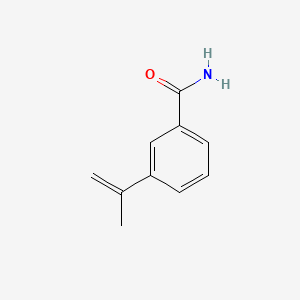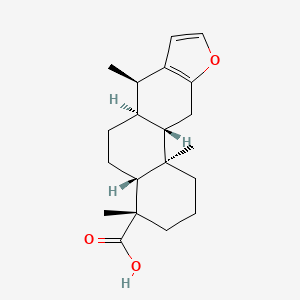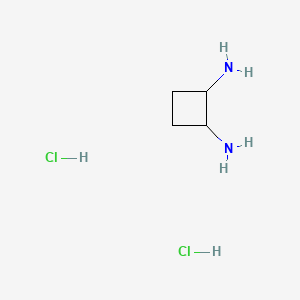![molecular formula C19H32O4 B561004 (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol CAS No. 110600-69-6](/img/structure/B561004.png)
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol is a unique compound with the systematic name 1-O-(16-hydroxy-hexadeca-1Z,5Z-dien-3-ynyl)-sn-glycerol . It is a glycerolipid, specifically a monoradylglycerol, and is known for its acetylenic enol ether structure. This compound was first isolated from the marine sponge Raspailia pumila .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves the formation of the acetylenic enol ether glyceride structure. The synthetic route typically includes the following steps:
Formation of the acetylenic bond: This is achieved through the use of reagents such as and .
Enol ether formation: This step involves the reaction of the acetylenic compound with glycerol under acidic conditions to form the enol ether linkage.
Industrial Production Methods
the general approach would involve high-throughput methods for optimizing and manufacturing lipid nanoparticles, similar to other lipid-based compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents include and .
Substitution: This involves the replacement of functional groups, often using halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride in an inert solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a model compound for studying acetylenic enol ethers and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of specialized lipid-based formulations and nanoparticles
Wirkmechanismus
The mechanism of action of (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves its interaction with cellular membranes and enzymes. The acetylenic enol ether structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raspailyne A: Another acetylenic enol ether glyceride from the same sponge species.
Raspailyne B: A structurally related compound with similar biological activities.
Uniqueness
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol is unique due to its specific acetylenic enol ether structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110600-69-6 |
|---|---|
Molekularformel |
C19H32O4 |
Molekulargewicht |
324.461 |
IUPAC-Name |
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C19H32O4/c20-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-23-18-19(22)17-21/h6,8,14,16,19-22H,1-5,7,9,11,13,15,17-18H2/b8-6+,16-14+/t19-/m0/s1 |
InChI-Schlüssel |
PWEKCZHKMCHXSQ-OYNNHFELSA-N |
SMILES |
C(CCCCCO)CCCCC=CC#CC=COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)

![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B560925.png)
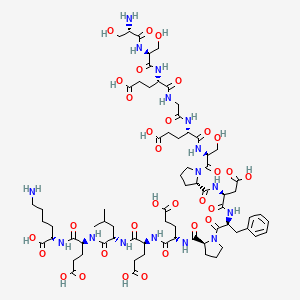


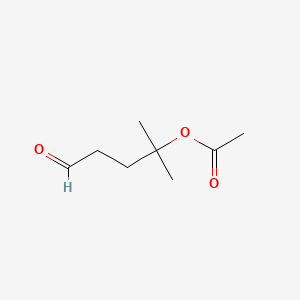
![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)
![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)
